1-Propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
1-Propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Brand Name:
Vulcanchem
CAS No.:
96680-30-7
VCID:
VC0106985
InChI:
InChI=1S/C22H27N5O10S2/c1-10(2)35-22(32)37-11(3)36-20(31)16-12(6-33-4)7-38-19-15(18(30)27(16)19)25-17(29)14(26-34-5)13-8-39-21(24-13)23-9-28/h8-11,15,19H,6-7H2,1-5H3,(H,25,29)(H,23,24,28)/b26-14-/t11?,15-,19-/m1/s1
SMILES:
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC
Molecular Formula:
C22H27N5O10S2
Molecular Weight:
585.6 g/mol
1-Propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS No.: 96680-30-7
Reference Standards
VCID: VC0106985
Molecular Formula: C22H27N5O10S2
Molecular Weight: 585.6 g/mol
CAS No. | 96680-30-7 |
---|---|
Product Name | 1-Propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Molecular Formula | C22H27N5O10S2 |
Molecular Weight | 585.6 g/mol |
IUPAC Name | 1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-(2-formamido-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C22H27N5O10S2/c1-10(2)35-22(32)37-11(3)36-20(31)16-12(6-33-4)7-38-19-15(18(30)27(16)19)25-17(29)14(26-34-5)13-8-39-21(24-13)23-9-28/h8-11,15,19H,6-7H2,1-5H3,(H,25,29)(H,23,24,28)/b26-14-/t11?,15-,19-/m1/s1 |
Standard InChIKey | KBBPBOYVHDSXFI-KMMUMHRISA-N |
Isomeric SMILES | CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N\OC)/C3=CSC(=N3)NC=O)COC |
SMILES | CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC |
Canonical SMILES | CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)NC=O)COC |
Synonyms | (6R,7R)-7-[[(2Z)-2-[2-(Formylamino)-4-thiazolyl]-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid 1-[[(1-methylethoxy)carbonyl]oxy]ethyl Ester; [6R-[6α,7β(Z)]]-7-[[[2-(Formylamino)-4-thiazoly |
PubChem Compound | 13421809 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume